molecular formula C10H8N2O2 B186326 3,6-Dimethoxyphthalonitrile CAS No. 40904-87-8

3,6-Dimethoxyphthalonitrile

Cat. No. B186326
CAS RN: 40904-87-8
M. Wt: 188.18 g/mol
InChI Key: RBECBXIJJTWGFS-UHFFFAOYSA-N
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Patent
US06262005B1

Procedure details

Dimethyl sulfate (15 mL, 0.16 mol) and anhydrous potassium carbonate (24 g, 0.17 mol) are added to a solution of 2,3-dicyanohydroquinone (3.0 g, 0.019 mol) in 100 mL 2-butanone. The reaction mixture is refluxed for 18 hr. under a stream of argon, cooled to room temperature and the resulting solid is collected by filtration. The residue is added to water (100 ml) to dissolve the potassium carbonate and the resulting insoluble material is collected by filtration and dried under vacuum to yield 3.10 g (88%), m.p. 276-280° C., 1H NMR (DMSO-d6) in ppm, δ=7.63 (s, 2 H), 3.93 (s, 6 H).
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S([O:6][CH3:7])(OC)(=O)=O.[C:8](=O)([O-])[O-].[K+].[K+].[C:14]([C:16]1[C:22]([C:23]#[N:24])=[C:21]([OH:25])[CH:20]=[CH:19][C:17]=1O)#[N:15]>CC(=O)CC>[CH3:8][O:25][C:21]1[CH:20]=[CH:19][C:17]([O:6][CH3:7])=[C:16]([C:14]#[N:15])[C:22]=1[C:23]#[N:24] |f:1.2.3|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
24 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3 g
Type
reactant
Smiles
C(#N)C1=C(O)C=CC(=C1C#N)O
Name
Quantity
100 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 18 hr
Duration
18 h
FILTRATION
Type
FILTRATION
Details
the resulting solid is collected by filtration
ADDITION
Type
ADDITION
Details
The residue is added to water (100 ml)
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the potassium carbonate
FILTRATION
Type
FILTRATION
Details
the resulting insoluble material is collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
to yield 3.10 g (88%), m.p. 276-280° C., 1H NMR (DMSO-d6) in ppm, δ=7.63 (s, 2 H), 3.93 (s, 6 H)

Outcomes

Product
Name
Type
Smiles
COC1=C(C(=C(C=C1)OC)C#N)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.